

chemical structure and properties of Naringenin 7-O-glucuronide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Naringenin 7-O-glucuronide*

Cat. No.: *B15286769*

[Get Quote](#)

Naringenin 7-O-glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naringenin 7-O-glucuronide is a primary metabolite of the flavanone naringenin, a compound abundant in citrus fruits. As the main form in which naringenin circulates in the plasma after dietary intake, understanding its chemical structure and biological properties is crucial for evaluating the therapeutic potential of naringenin-rich foods and supplements. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Naringenin 7-O-glucuronide**, with a focus on its metabolism, bioavailability, and effects on key signaling pathways. Detailed experimental protocols and quantitative data are presented to support further research and development.

Chemical Structure and Identification

Naringenin 7-O-glucuronide is formed through the conjugation of a glucuronic acid molecule to the 7-hydroxyl group of naringenin. This biotransformation primarily occurs in the liver and intestines.

Table 1: Chemical Identification of **Naringenin 7-O-glucuronide**

Identifier	Value
IUPAC Name	(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid[1]
Chemical Formula	C ₂₁ H ₂₀ O ₁₁ [1][2]
Molecular Weight	448.4 g/mol [1]
CAS Number	158196-34-0[1]
Synonyms	Naringenin 7-O-beta-D-glucuronide, Naringenin-7-glucuronide[1]
SMILES	C1--INVALID-LINK-- C(=O)O)O)O)O">C@HC4=CC=C(C=C4)O[1]
InChI	InChI=1S/C21H20O11/c22-9-3-1-8(2-4-9)13-7-12(24)15-11(23)5-10(6-14(15)31-13)30-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-6,13,16-19,21-23,25-27H,7H2,(H,28,29)/t13-,16-,17-,18+,19-,21+/m0/s1[1]

Physicochemical Properties

The physicochemical properties of **Naringenin 7-O-glucuronide** are essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of **Naringenin 7-O-glucuronide**

Property	Value	Source
Melting Point	Not experimentally determined for Naringenin 7-O-glucuronide. The methyl ester derivative has a melting point of 130-150°C.	[2]
Boiling Point	Data not available.	
Solubility	Soluble in DMSO and methanol (slightly) [2] . Soluble in DMF (30 mg/ml), DMSO (20 mg/ml), Ethanol (10 mg/ml), and PBS (pH 7.2, 2 mg/ml) [3] .	[2] [3]
LogP (computed)	0.8	[4]
pKa (strongest acidic, predicted)	2.73	PhytoHub
pKa (strongest basic, predicted)	-3.69	PhytoHub

Biological Properties and Pharmacokinetics

Naringenin 7-O-glucuronide is the principal metabolite of naringenin found in the bloodstream following oral ingestion of naringin or naringenin. Its biological activities and pharmacokinetic profile are of significant interest.

Metabolism and Bioavailability

Naringenin is rapidly metabolized in the intestines and liver, primarily through glucuronidation and sulfation. The formation of **Naringenin 7-O-glucuronide** is a key step in its metabolism. The bioavailability of naringenin is influenced by the form in which it is ingested (aglycone vs. glycoside). Studies in rats have shown that the kinetics of absorption of naringenin and its 7-O-glucoside are similar, while the rhamnoglucoside (naringin) exhibits delayed absorption[\[1\]](#). The glucuronidated and sulfated conjugates are the predominant forms found in circulation[\[1\]](#).

Table 3: Pharmacokinetic Parameters of Naringenin Metabolites in Rats

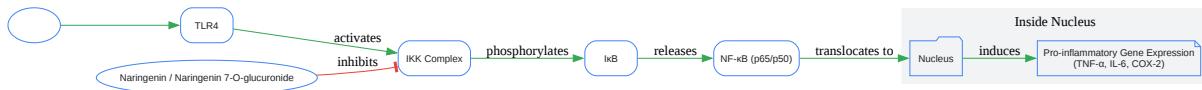
Parameter	Naringenin Glucuronides	Naringenin Sulfates
Cmax (nmol/mL)	2.8 ± 0.5	6.4 ± 1.2
Tmax (min)	130.0 ± 72.8	207.5 ± 116.2
AUC ₀₋₇₂₀ (nmol·min/mL)	1259.9 ± 356.8	6841.7 ± 325.9

Data from a study involving multiple oral doses of naringin in rats.

Anti-Inflammatory Activity

Both naringenin and its metabolites have demonstrated anti-inflammatory properties. Naringenin has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response. Studies on RAW 264.7 macrophages have shown that naringenin and its glycosides can suppress the production of inflammatory mediators like TNF-α, IL-1β, and nitric oxide (NO)^[5]. While direct studies on **Naringenin 7-O-glucuronide** are less common, its presence in circulation suggests it contributes to the overall anti-inflammatory effects observed after naringenin consumption.

Neuroprotective Effects

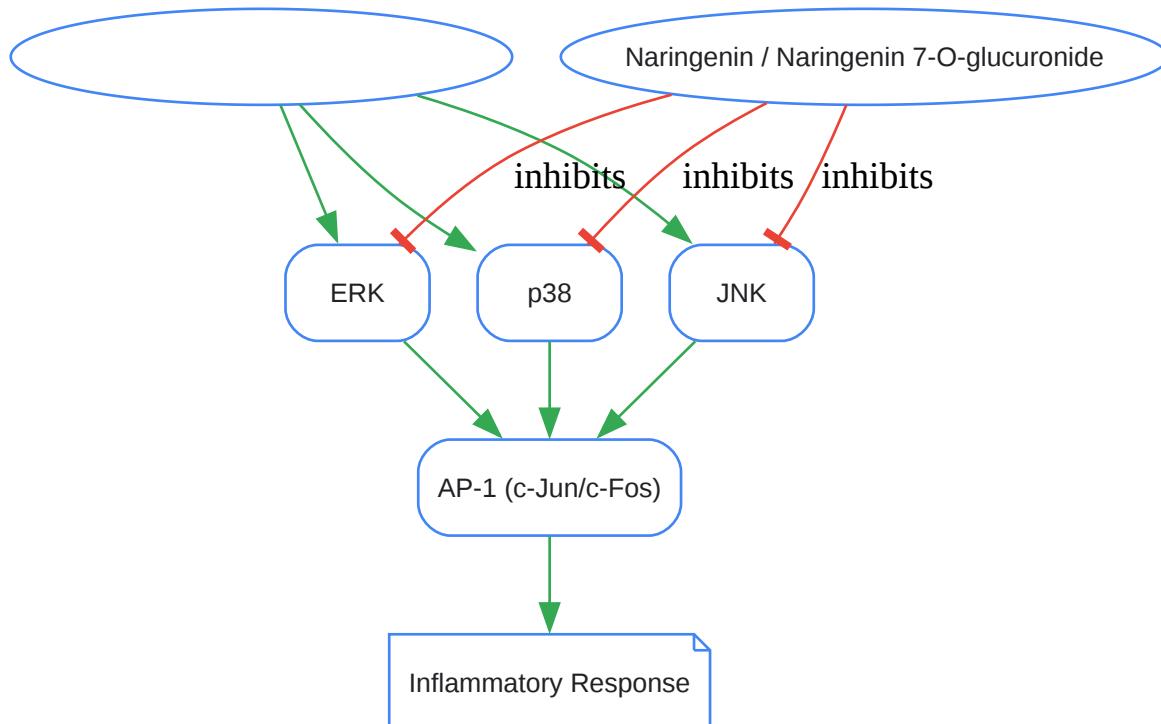

Emerging evidence suggests that **Naringenin 7-O-glucuronide** may possess neuroprotective properties. A molecular docking study has indicated that it binds with higher affinity and stability to the C-terminal tail of collapsin response mediator protein-2 (CRMP-2) compared to naringenin itself^[6]. Hyperphosphorylation of CRMP-2 is implicated in neurodegenerative diseases like Alzheimer's, suggesting a potential therapeutic role for this metabolite^[6].

Signaling Pathways

The biological effects of **Naringenin 7-O-glucuronide** and its parent compound, naringenin, are mediated through the modulation of various intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by Naringenin.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Naringenin has been found to modulate MAPK signaling, which can contribute to its anti-inflammatory and anti-cancer effects.

[Click to download full resolution via product page](#)

Caption: Modulation of the MAPK signaling pathway by Naringenin.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of **Naringenin 7-O-glucuronide**.

Synthesis of Naringenin 7-O-glucuronide

A detailed protocol for the chemical synthesis of Naringenin and its derivatives can be adapted for the specific synthesis of the 7-O-glucuronide metabolite. A general procedure involves:

- Protection of Hydroxyl Groups: Selectively protect the 5- and 4'-hydroxyl groups of naringenin.
- Glycosylation: React the protected naringenin with a suitable glucuronic acid donor, such as a glucuronyl bromide, in the presence of a catalyst.
- Deprotection: Remove the protecting groups to yield **Naringenin 7-O-glucuronide**.
- Purification: Purify the final product using chromatographic techniques such as column chromatography or preparative HPLC.

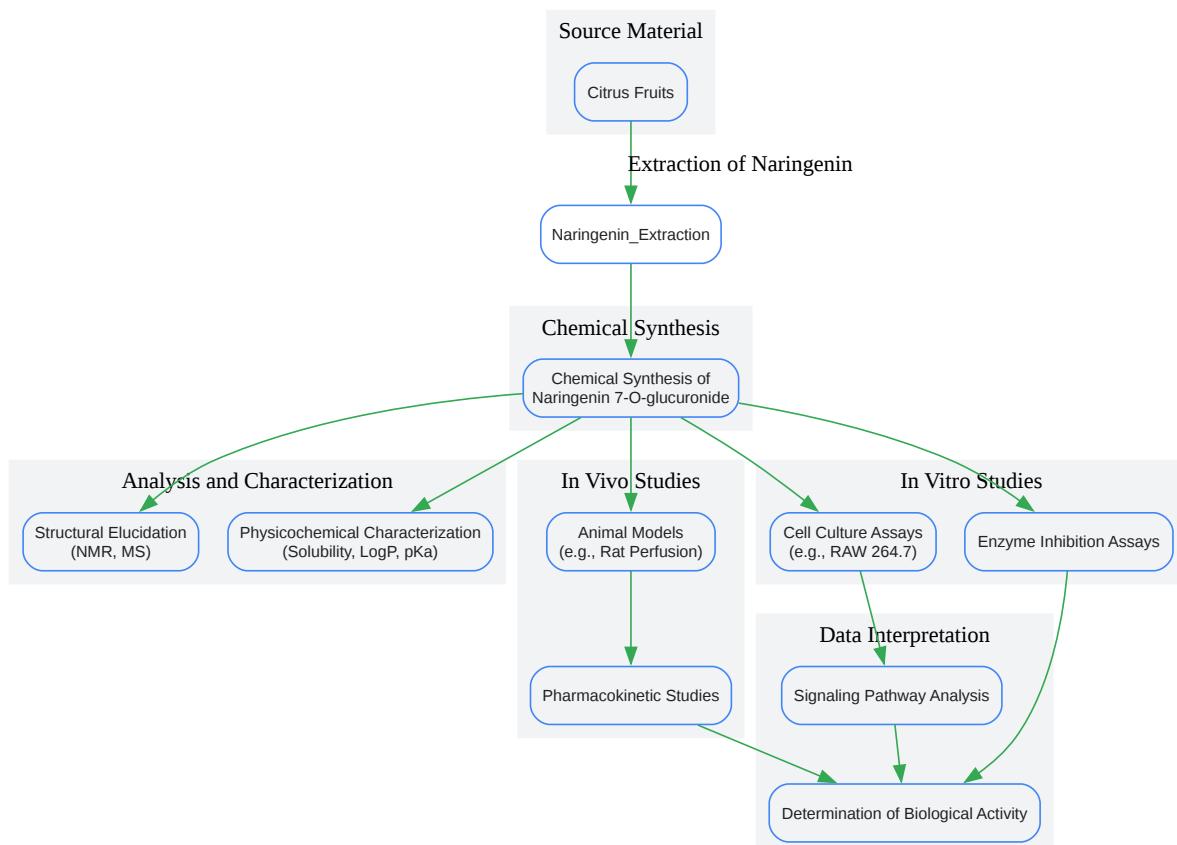
For a detailed synthesis of naringenin derivatives, refer to publications on flavonoid synthesis.

Quantification by UPLC-MS/MS

A rapid and sensitive UPLC-MS/MS method is commonly used for the simultaneous determination of naringenin and its metabolites in biological samples.[\[7\]](#)

- Sample Preparation:
 - Thaw urine or plasma samples at room temperature.
 - Vortex for 1 minute.
 - Centrifuge at 13,000 rpm for 10 minutes at 4°C.

- Take a 100 µL aliquot of the supernatant and add 20 µL of an internal standard solution.
 - Add 300 µL of acetonitrile to precipitate proteins.
 - Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes at 4°C.
 - Transfer the supernatant to an autosampler vial for analysis.
- Chromatographic Conditions:
 - Column: ACQUITY UPLC® BEH C₁₈ column (2.1 mm × 50 mm, 1.7 µm).
 - Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40°C.
 - Mass Spectrometry Conditions:
 - Ionization Mode: Negative ion electrospray ionization (ESI-).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - Ion Transitions: For **Naringenin 7-O-glucuronide**, the transition is m/z 447.0 → 271.1[[7](#)].


In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

The SPIP model is used to study the intestinal absorption and metabolism of compounds.

- Animal Preparation:
 - Fast male Wistar rats overnight with free access to water.
 - Anesthetize the rats with an appropriate anesthetic.
 - Maintain body temperature at 37°C.

- Perform a midline abdominal incision to expose the small intestine.
- Select an intestinal segment (e.g., jejunum) of a specific length and cannulate both ends.
- Perfusion:
 - Gently rinse the intestinal segment with saline pre-warmed to 37°C.
 - Perfuse a solution containing **Naringenin 7-O-glucuronide** at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.
 - Collect the perfusate from the outlet cannula at specific time intervals.
 - Analyze the concentration of the compound in the collected samples to determine the extent of absorption.

Logical Relationships and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the study of **Naringenin 7-O-glucuronide**.

Conclusion

Naringenin 7-O-glucuronide, as the primary circulating metabolite of naringenin, plays a pivotal role in the biological effects associated with the consumption of citrus fruits. Its chemical structure, characterized by the addition of a glucuronic acid moiety, significantly influences its physicochemical properties and pharmacokinetic profile. While research has illuminated its anti-inflammatory and potential neuroprotective activities, further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into this promising natural compound. A deeper understanding of **Naringenin 7-O-glucuronide** will be instrumental for the development of novel functional foods and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Investigation of the effects of naringin on intestinal ischemia reperfusion model at the ultrastructural and biochemical level [pubmed.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Naringenin-7-O-glucuronide | C21H20O11 | CID 15540754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibition effects of naringenin and its glycosides on LPS-induced inflammation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of Naringenin 7-O-glucuronide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15286769#chemical-structure-and-properties-of-naringenin-7-o-glucuronide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com